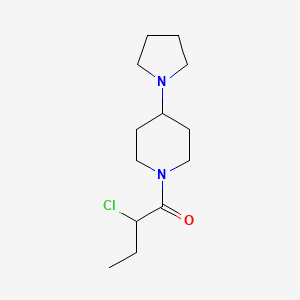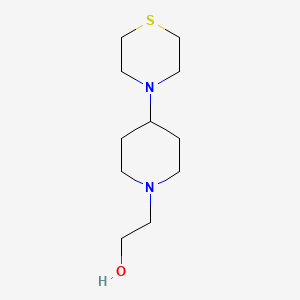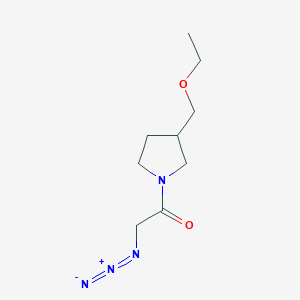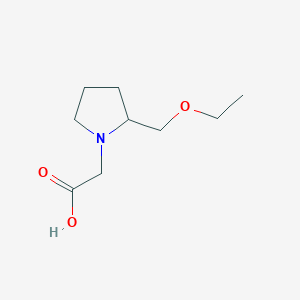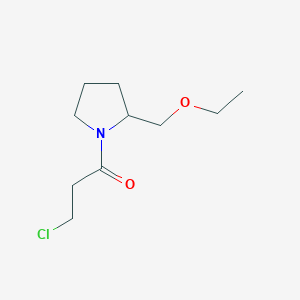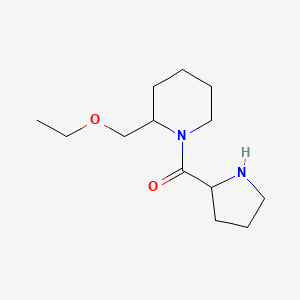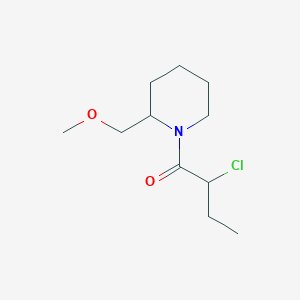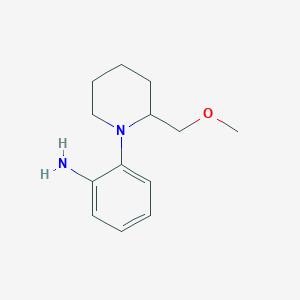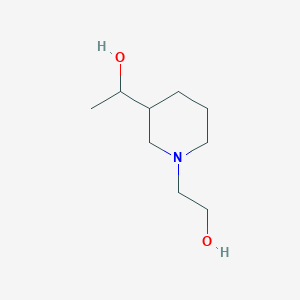
2-氯-1-(4-(2-甲氧基乙基)哌啶-1-基)丁酮
描述
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H22ClNO2 and its molecular weight is 247.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
亲核芳香取代及其机制
Pietra和Vitali(1972年)的研究考察了哌啶与二硝基苯反应,突出了亲核芳香取代的机制。这项研究具有重要意义,因为它深入探讨了类似于“2-氯-1-(4-(2-甲氧基乙基)哌啶-1-基)丁酮”的化合物可能经历的化学反应,为进一步的化学合成和修饰研究提供了基础知识(Pietra & Vitali, 1972)。
哌啶丁二醚化学
Blasi(1999年)讨论了哌啶丁二醚(PBO),一种芳香-脂肪醚,类似于感兴趣的化合物,含有哌啶基团。这篇评论涵盖了PBO的物理和化学特性、分析方法以及其用途的影响,揭示了含有哌啶结构的化合物及其分析的更广泛类别(Blasi, 1999)。
多巴胺D2受体配体
Jůza等人(2022年)提供了多巴胺D2受体配体的全面概述,包括具有哌啶结构的配体。了解这些配体对于开发神经精神障碍治疗至关重要,为了解类似于“2-氯-1-(4-(2-甲氧基乙基)哌啶-1-基)丁酮”的化合物的结构元素如何影响生物活性提供了见解(Jůza等人,2022年)。
除草剂对土壤的吸附
Werner等人(2012年)讨论了对土壤和有机物质的吸附,例如2,4-D这类苯氧基除草剂。虽然不直接相关,但这项研究涉及有机化合物的环境相互作用,可能与了解“2-氯-1-(4-(2-甲氧基乙基)哌啶-1-基)丁酮”的环境命运相关(Werner et al., 2012)。
属性
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-4-10(5-8-14)6-9-16-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCLGJBJHQGULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


